Disodium carbamyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium carbamyl phosphate is a chemical compound with the molecular formula CH2NO5PNa2. It is a disodium salt of carbamyl phosphate and is known for its significant role in organic synthesis. This compound is particularly valued for its ability to activate carboxylic acids and convert them into their corresponding mixed anhydrides, facilitating the synthesis of cyclic peptides and macrocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium carbamyl phosphate can be synthesized through the reaction of carbamyl phosphate with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of carbamyl phosphate in water.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at a controlled temperature to ensure complete reaction.
- Isolation and purification of the this compound product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to optimize yield and purity. The process includes:
- Continuous feeding of reactants into the reactor.
- Maintaining the reaction temperature and pH within specific ranges.
- Using advanced filtration and crystallization techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium carbamyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamyl derivatives.
Cyclization Reactions: It facilitates the formation of cyclic peptides by activating carboxylic acids.
Hydrolysis: It can hydrolyze to form carbamic acid and phosphate.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Cyclization Conditions: Typically, cyclization reactions are carried out in the presence of a base and under controlled temperature conditions.
Major Products:
Substituted Carbamyl Derivatives: Formed through substitution reactions.
Cyclic Peptides: Resulting from cyclization reactions.
Scientific Research Applications
Disodium carbamyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to activate carboxylic acids and facilitate the formation of cyclic compounds.
Medicine: Research explores its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which disodium carbamyl phosphate exerts its effects involves the activation of carboxylic acids. The compound donates its carbamyl group to the carboxylic acid, forming a mixed anhydride intermediate. This intermediate is highly reactive and can undergo further reactions to form cyclic peptides or other derivatives. The molecular targets include carboxylic acids, and the pathways involved are primarily related to peptide synthesis .
Comparison with Similar Compounds
Carbamyl Phosphate: The parent compound, which is not in its disodium salt form.
Carbamoyl Phosphate: Another related compound with similar reactivity.
Uniqueness: Disodium carbamyl phosphate is unique due to its enhanced solubility and reactivity compared to its parent compound, carbamyl phosphate. The presence of sodium ions increases its stability and makes it more suitable for various synthetic applications .
Properties
Molecular Formula |
CH2NNa2O5P |
---|---|
Molecular Weight |
184.98 g/mol |
IUPAC Name |
disodium;carbamoyl phosphate |
InChI |
InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 |
InChI Key |
ZZRCKSSPGJOTEE-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.